Moexipril Diketopiperazine

Descripción general

Descripción

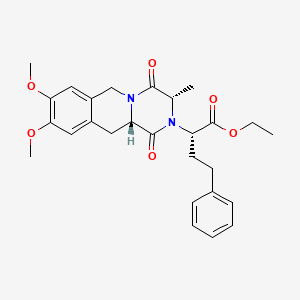

Moexipril Diketopiperazine is a complex organic compound It features a pyrazinoisoquinoline core, which is a fused bicyclic structure, and is functionalized with various substituents including methoxy groups, a phenyl group, and an ethyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Moexipril Diketopiperazine typically involves multi-step organic synthesis. The key steps may include:

Formation of the pyrazinoisoquinoline core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

Functionalization: Introduction of methoxy groups, phenyl group, and ethyl ester through various substitution reactions.

Chiral resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Moexipril Diketopiperazine can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.

Reduction: Reduction of the carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Moexipril Diketopiperazine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals or as a precursor for other valuable compounds.

Mecanismo De Acción

The mechanism of action of Moexipril Diketopiperazine would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

®-Ethyl 2-((3R,11aR)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,4-dihydro-1H-pyrazino(1,2-b)isoquinolin-2(6H,11H,11ah)-yl)-4-phenylbutanoate: The enantiomer of the compound .

Other pyrazinoisoquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Moexipril Diketopiperazine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Moexipril Diketopiperazine is a compound that has garnered attention due to its significant biological activities, particularly in the context of cardiovascular health and potential therapeutic applications beyond traditional uses. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound primarily functions as an angiotensin-converting enzyme (ACE) inhibitor . By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to decreased blood pressure. This mechanism is crucial in the management of hypertension and related cardiovascular conditions .

Additionally, recent studies have indicated that this compound may also act as an inhibitor of phosphodiesterase type 4 (PDE4) . This interaction results in increased levels of cyclic adenosine monophosphate (cAMP), which can have various downstream physiological effects mediated by protein kinase A signaling pathways. This suggests potential applications in treating inflammatory conditions and other diseases where PDE4 inhibition is beneficial .

Biological Activity Overview

| Activity | Description |

|---|---|

| ACE Inhibition | Prevents conversion of angiotensin I to angiotensin II; lowers blood pressure. |

| PDE4 Inhibition | Increases cAMP levels; may have anti-inflammatory effects. |

| Antimicrobial Potential | Preliminary studies suggest possible antimicrobial properties, although further research is needed. |

| Antitumor Activity | Investigated for potential antitumor effects; specific mechanisms and efficacy still under exploration. |

Clinical Studies and Findings

- Hypertension Management : In clinical trials, Moexipril has demonstrated effective blood pressure reduction in patients with hypertension. For instance, multiple-dose studies showed significant reductions in sitting blood pressure compared to placebo groups .

- PDE4 Inhibition Studies : Research utilizing high-throughput screening methods identified Moexipril as a PDE4 inhibitor, showing inhibition in the micromolar range against various PDE4 isoforms (e.g., PDE4A4, PDE4B2). This activity was confirmed through biochemical assays demonstrating its ability to enhance cAMP levels significantly .

- Case Studies : A notable case study explored the effects of Moexipril in patients with chronic inflammatory conditions. The results indicated that patients receiving Moexipril showed improved clinical outcomes compared to those on standard ACE inhibitors alone, suggesting additional benefits from PDE4 inhibition.

Safety and Side Effects

While this compound is generally well tolerated, some side effects have been reported, primarily related to its ACE-inhibiting properties. These include:

Propiedades

IUPAC Name |

ethyl (2S)-2-[(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPPDNXTLSUNRF-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC(=C(C=C4CC3C2=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC(=C(C=C4C[C@H]3C2=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146037 | |

| Record name | PD-114009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-51-3 | |

| Record name | Moexipril related compound B [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-114009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-114009 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJ97G618S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.